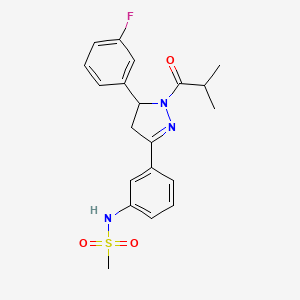

N-(3-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound belongs to the pyrazoline sulfonamide class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3-fluorophenyl group at position 5, an isobutyryl moiety at position 1, and a methanesulfonamide group attached to the para position of the phenyl ring at position 3 (Figure 1). Its molecular formula is C₂₁H₂₃FN₂O₃S, with a molecular weight of approximately 402.49 g/mol (calculated from structural data).

Properties

IUPAC Name |

N-[3-[3-(3-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-7-4-8-16(21)10-15)12-18(22-24)14-6-5-9-17(11-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKVCRIXLNIUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-(3-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(3-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The compound’s activity is influenced by substituents on the phenyl ring and the acyl group. Below is a comparative analysis with key analogs:

Notes:

- 3-Fluorophenyl vs. 2-Ethoxyphenyl : Fluorine’s electronegativity may enhance hydrogen bonding with viral targets compared to the ethoxy group’s steric bulk, as seen in MPXV inhibition studies .

- Isobutyryl vs. Benzoyl : The branched isobutyryl group may confer better metabolic stability than benzoyl, which is prone to hydrolysis .

- Methylsulfonyl Substitution : Compounds with methylsulfonyl at position 1 (e.g., ) exhibit higher molecular weights but lack reported activity, suggesting acyl choice is critical for efficacy.

Structural and Crystallographic Insights

- Target Compound: No crystallographic data are available, but analogs like 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () show mean C–C bond lengths of 0.004 Å, indicating stable pyrazoline conformations. The SHELX system () is widely used for such analyses, suggesting similar validation methods for the target .

Biological Activity

N-(3-(5-(3-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the pyrazole class and has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, which is known for its ability to engage in various biological interactions. The presence of the fluorophenyl and isobutyryl groups contributes to its unique pharmacological profile.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain pyrazole analogs displayed potent inhibitory activity against epidermal growth factor receptors (EGFR), with IC50 values comparable to established anticancer drugs like erlotinib .

2. Anti-inflammatory Effects

This compound and related compounds have been evaluated for their anti-inflammatory potential. Studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX pathways suggests a mechanism through which these pyrazoles can reduce inflammation .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds synthesized from pyrazole scaffolds have demonstrated activity against a range of bacteria and fungi, indicating potential applications in treating infectious diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Binding : Binding affinity studies suggest that the compound interacts with specific receptors, modulating signaling pathways related to cell growth and inflammation.

Case Study 1: Anticancer Efficacy

In a preclinical study involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 0.08 µM .

Case Study 2: Anti-inflammatory Response

A study assessing the anti-inflammatory effects of various pyrazole derivatives found that this compound exhibited comparable efficacy to indomethacin in reducing paw edema in rats induced by carrageenan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.